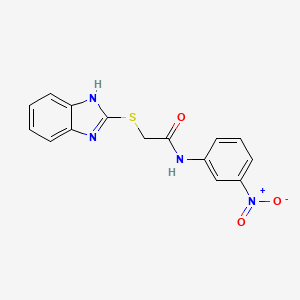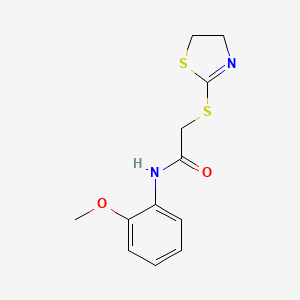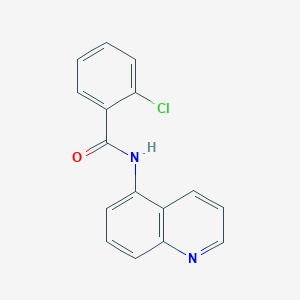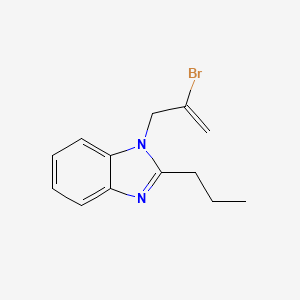![molecular formula C18H21N3OS B5747353 4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5747353.png)
4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PTC-209 and belongs to the class of small molecules that target cancer stem cells.
Mécanisme D'action
PTC-209 exerts its anti-cancer effects by inhibiting the expression of BMI-1, a protein that plays a crucial role in the self-renewal and survival of cancer stem cells. PTC-209 binds to the transcription factor Sp1, which regulates the expression of BMI-1, leading to the downregulation of BMI-1 expression. This, in turn, leads to the inhibition of cancer stem cell self-renewal and proliferation.
Biochemical and Physiological Effects:
PTC-209 has been found to have minimal toxicity and side effects in preclinical studies. It has been shown to selectively target cancer stem cells, leaving normal cells unaffected. PTC-209 has been found to inhibit the growth and metastasis of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
Avantages Et Limitations Des Expériences En Laboratoire
PTC-209 is a promising compound for cancer research due to its selective targeting of cancer stem cells and minimal toxicity. However, there are limitations to its use in lab experiments. PTC-209 is a relatively new compound, and further studies are needed to determine its optimal dosage and efficacy in different types of cancer. Additionally, the synthesis method for PTC-209 is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of PTC-209. One direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its efficacy in different types of cancer and in animal models. Additionally, further studies are needed to determine the optimal dosage and administration of PTC-209 in clinical trials. Finally, the development of more efficient and cost-effective synthesis methods for PTC-209 could lead to its wider use in cancer research.
Conclusion:
PTC-209 is a promising compound for cancer research due to its selective targeting of cancer stem cells and minimal toxicity. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its potential therapeutic applications and to optimize its use in clinical trials.
Méthodes De Synthèse
PTC-209 is synthesized through a multi-step process that involves the reaction of 4-tert-butylbenzoyl chloride with sodium hydride, followed by the reaction with 3-pyridinemethanamine and carbon disulfide. The resulting compound is then treated with hydrochloric acid to obtain PTC-209.
Applications De Recherche Scientifique
PTC-209 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer stem cells, which are responsible for tumor initiation, maintenance, and resistance to chemotherapy. PTC-209 has been found to inhibit the self-renewal and proliferation of cancer stem cells, leading to the reduction of tumor growth and metastasis.
Propriétés
IUPAC Name |
4-tert-butyl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-18(2,3)15-8-6-14(7-9-15)16(22)21-17(23)20-12-13-5-4-10-19-11-13/h4-11H,12H2,1-3H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFVTUQOKARMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5747277.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]-5-methylphenol](/img/structure/B5747282.png)



![N'-[(2,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5747314.png)


![4-[(4-bromo-3-methylphenoxy)acetyl]morpholine](/img/structure/B5747332.png)
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5747339.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5747351.png)
![N-[3-(acetylamino)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5747368.png)

![4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5747374.png)